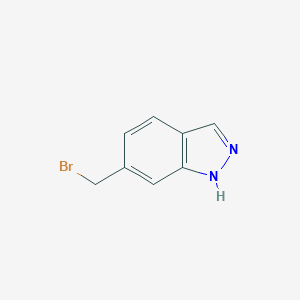

3-氯-2,4-二氟苯甲酰氯

描述

The compound 3-Chloro-2,4-difluorobenzoyl chloride is closely related to various fluorinated aromatic compounds that have been synthesized and studied for their unique chemical properties. Although the exact compound is not directly discussed in the provided papers, the related compounds provide insight into the chemical behavior and structural characteristics that might be expected from 3-Chloro-2,4-difluorobenzoyl chloride.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves halogenation reactions, as seen in the preparation of 3-Chloro-2,4,5-trifluorobenzoic acid, which was synthesized by chlorinating 3-amino-2,4,5-trifluorobenzoic acid . Similarly, the synthesis of 4-Chloro-2,

科学研究应用

合成和材料科学应用

化学合成: 氯代和二氟苯甲酰氯,包括类似于3-氯-2,4-二氟苯甲酰氯的化合物,在化学合成中被广泛使用。例如,高纯度二氟苯衍生物的合成,这些衍生物作为活性药物成分和农药的中间体,依赖于氯代和二氟苯甲酰氯来引导氟取代并实现所需的分子结构(Moore, 2003)。这些化合物有助于创造具有特定电子和立体性质的分子,这些性质对生物活性或材料性能至关重要。

材料科学: 利用二氟苯甲酰氯,包括3-氯-2,4-二氟苯甲酰氯,可以实现精确的电子和结构修饰,这是它们在材料科学中的重要性所在。它们被用于调控材料的性质,例如在合成镧系配合物中的应用,这些配合物的应用范围从发光材料到催化剂(Tang et al., 2013)。通过引入氯代和二氟苯甲酰氯衍生物,可以精细调节这些配合物的电子性质,突显了它们在开发具有独特性质的新材料中的重要性。

环境和分析化学: 对氯代芳香化合物降解的研究,这些化合物在结构上与3-氯-2,4-二氟苯甲酰氯相关,为环境修复技术提供了见解。关于γ辐照诱导降解的研究为处理含氯有机物的废水提供了视角,潜在地指导了处理涉及氯代和二氟苯甲酰氯的合成过程废物的方法(Chu & Wang, 2016)。

安全和危害

属性

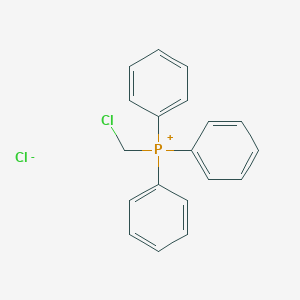

IUPAC Name |

3-chloro-2,4-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O/c8-5-4(10)2-1-3(6(5)11)7(9)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKKQSXUVHMKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378537 | |

| Record name | 3-Chloro-2,4-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,4-difluorobenzoyl chloride | |

CAS RN |

157373-00-7 | |

| Record name | 3-Chloro-2,4-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)

![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)

![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)